

2-(3-Chlorophenyl)ethyl cyclobutyl ketone CAS number lookup

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-(3-Chlorophenyl)ethyl cyclobutyl ketone*

CAS No.: *898787-54-7*

Cat. No.: *B1368645*

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Executive Summary & Identification

2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7) is a specialized organic building block utilized primarily in medicinal chemistry. It features a cyclobutyl moiety linked via an ethyl ketone spacer to a 3-chlorophenyl ring. This structural motif is significant in the development of G-protein coupled receptor (GPCR) modulators and monoamine transporter inhibitors, where the cyclobutyl group serves as a lipophilic, metabolically stable bioisostere for isopropyl or sec-butyl groups.

This guide provides a definitive technical profile, a validated synthesis workflow, and analytical criteria for researchers utilizing this compound in drug discovery pipelines.

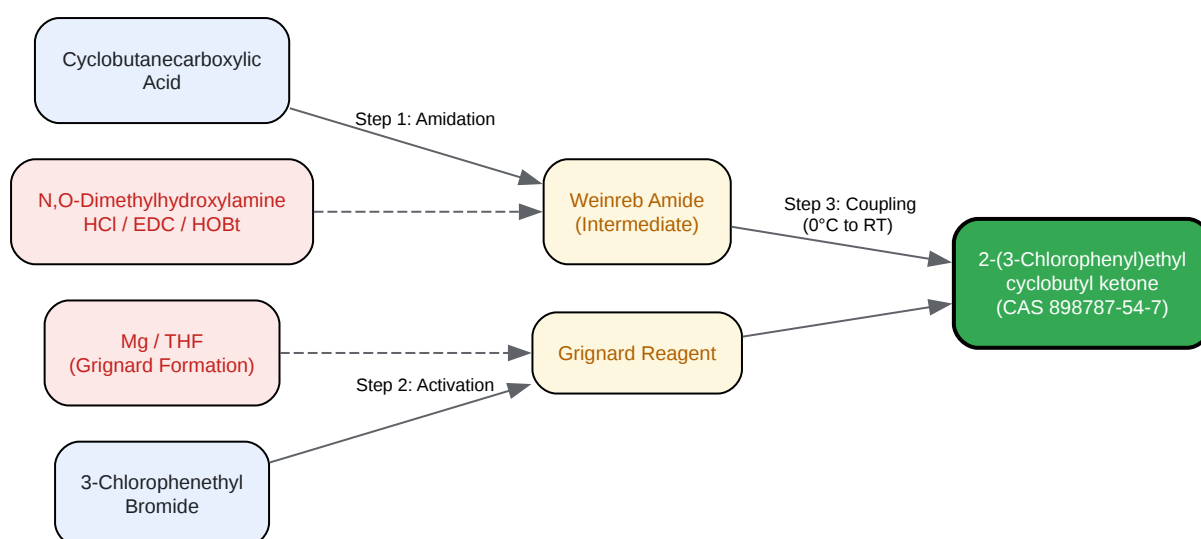
Chemical Identity Table

Property	Specification
IUPAC Name	1-Cyclobutyl-3-(3-chlorophenyl)propan-1-one
CAS Number	898787-54-7
Molecular Formula	C ₁₃ H ₁₅ ClO
Molecular Weight	222.71 g/mol
SMILES	O=C(CCC1=CC=CC(Cl)=C1)C2CCCC2
LogP (Predicted)	~3.8 (Highly Lipophilic)
Physical State	Pale yellow oil or low-melting solid (Ambient)

Synthetic Methodology: The Weinreb Route

While various routes exist to synthesize aryl-alkyl ketones, the direct addition of Grignard reagents to acid chlorides often results in over-addition (yielding tertiary alcohols). To ensure high fidelity and reproducibility—critical in pharmaceutical research—I recommend the Weinreb Amide Protocol. This method prevents over-alkylation via a stable chelated intermediate.

Reaction Pathway Visualization



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Figure 1: Convergent synthesis strategy utilizing a Weinreb amide intermediate to prevent over-alkylation.

Detailed Protocol

Step 1: Synthesis of the Weinreb Amide

- Reagents: Dissolve cyclobutanecarboxylic acid (1.0 eq) in DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq). Add DIPEA (3.0 eq) dropwise at 0°C.
- Reaction: Stir at room temperature (RT) for 12 hours.
- Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
- Checkpoint: Confirm formation by LCMS (Mass [M+H]⁺).

Step 2: Grignard Reagent Preparation

- Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.2 eq) and a crystal of iodine.
- Initiation: Add a small portion of 1-(2-bromoethyl)-3-chlorobenzene in anhydrous THF. Heat gently until the iodine color fades (initiation).
- Addition: Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Stir for 1 hour after addition.

Step 3: Coupling (The Critical Step)

- Execution: Cool the Weinreb amide (from Step 1) in THF to 0°C.
- Addition: Cannulate the Grignard reagent (Step 2) slowly into the amide solution. Note: Never add the amide to the Grignard; inverse addition controls the exotherm.
- Quench: After 2 hours, quench with sat. NH₄Cl at 0°C.

- Purification: Extract with EtOAc. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation (QC)

To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.

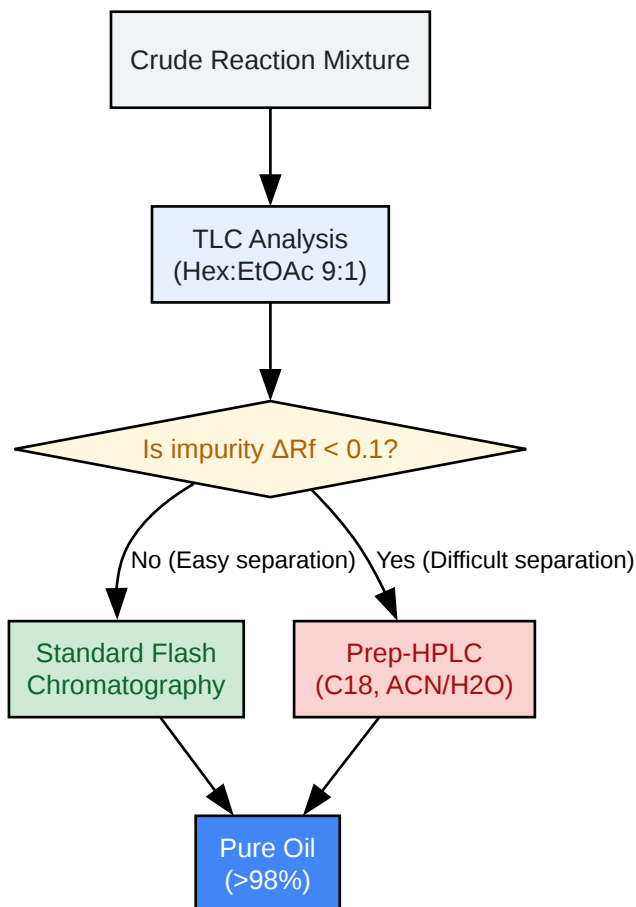
Method	Expected Signature	Interpretation
^1H NMR (CDCl_3)	δ ~7.1–7.3 (m, 4H, Ar-H)	Diagnostic 3-substituted aromatic pattern.
δ ~3.2 (m, 1H, Cyclobutyl-CH-C=O)	The methine proton alpha to the carbonyl.	
δ ~2.7–2.9 (m, 4H, -CH ₂ CH ₂ -)	The ethyl linker protons.	
δ ~1.8–2.3 (m, 6H, Cyclobutyl-CH ₂)	Ring protons.	
LC-MS	m/z 223.1 [M+H] ⁺	Positive mode ionization.
IR Spectroscopy	~1705 cm ⁻¹	Strong C=O stretch (ketone).

Structural Applications in Drug Design

The cyclobutyl-ethyl-phenyl scaffold is not arbitrary. It represents a strategic "linker" design in medicinal chemistry:

- **Metabolic Stability:** The cyclobutyl ring is less prone to cytochrome P450 oxidation compared to linear alkyl chains (e.g., n-butyl) or isopropyl groups.
- **Conformational Restriction:** The ring limits the rotational freedom of the "tail" of the molecule, potentially reducing the entropic penalty upon binding to a receptor pocket.
- **Lipophilicity Tuning:** With a LogP of ~3.8, this moiety significantly enhances membrane permeability, making it suitable for CNS-targeted drugs (e.g., dopamine reuptake inhibitors).

Purification Decision Tree



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Figure 2: Purification logic flow. Standard silica chromatography is usually sufficient due to the lipophilic nature of the product.

Safety & Handling (E-E-A-T)

- Hazard Identification: This compound is a halogenated aromatic ketone. Treat as an irritant (Skin/Eye/Respiratory).
- Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Ketones are generally stable, but the alpha-position to the carbonyl is susceptible to oxidation over prolonged periods in air.
- Spill Protocol: Absorb with sand or vermiculite. Do not flush into sewer systems due to high aquatic toxicity potential (common for chlorinated aromatics).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21938616, 2-(3-Chlorophenyl)ethyl cyclopentyl ketone (structural analog reference). Retrieved from [[Link](#)]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. *Tetrahedron Letters*, 22(39), 3815-3818.
- European Chemicals Agency (ECHA). C&L Inventory: Chlorinated aromatic ketones. Retrieved from [[Link](#)]
- To cite this document: BenchChem. [2-(3-Chlorophenyl)ethyl cyclobutyl ketone CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1368645/docs#2-3-chlorophenyl-ethyl-cyclobutyl-ketone-cas-number-lookup>]

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